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Erbium nitride

Cryocooler regenerator Magnetocaloric Gifford-McMahon refrigeration

Erbium nitride (ErN, CAS 12020-21-2) is a binary rare-earth mononitride adopting the rocksalt (NaCl) cubic crystal structure with a lattice constant of 4.853 Å. It crystallizes as a black powder with a density of 10.600 g/cm³ and is classified as a ferromagnetic semiconductor with strongly correlated 4f electrons.

Molecular Formula ErN
Molecular Weight 181.27 g/mol
CAS No. 12020-21-2
Cat. No. B089225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium nitride
CAS12020-21-2
Molecular FormulaErN
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESN#[Er]
InChIInChI=1S/Er.N
InChIKeyVZVZYLVXLCEAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Nitride (ErN, CAS 12020-21-2): A Rocksalt Rare-Earth Semiconductor for Cryogenic, Thermoelectric, and Spintronic Procurement


Erbium nitride (ErN, CAS 12020-21-2) is a binary rare-earth mononitride adopting the rocksalt (NaCl) cubic crystal structure with a lattice constant of 4.853 Å [1]. It crystallizes as a black powder with a density of 10.600 g/cm³ and is classified as a ferromagnetic semiconductor with strongly correlated 4f electrons [2]. ErN has emerged as a candidate material for three distinct application verticals: (i) second-stage regenerators in Gifford–McMahon cryocoolers owing to its exceptional volumetric heat capacity at liquid-helium temperatures, (ii) thermoelectric energy conversion enabled by high carrier concentration combined with low thermal conductivity, and (iii) spintronic and optoelectronic devices capitalizing on its intrinsic ferromagnetism and semiconductor band structure [3][4]. Unlike widely studied III-nitrides (GaN, AlN) or transition-metal nitrides (ScN, TiN), ErN belongs to the rare-earth nitride (REN) family whose electronic ground states range from metallic to semiconducting to half-metallic depending on the 4f occupancy, making direct substitution among RENs scientifically invalid without property-specific verification [5].

Why Rare-Earth Nitride Analogs (GdN, DyN, HoN, ScN) Cannot Substitute Erbium Nitride in Performance-Critical Applications


The rare-earth mononitride family (GdN, DyN, HoN, ErN, ScN, YN) shares a common rocksalt crystal structure, yet their electronic ground states, magnetic ordering temperatures, optical band gaps, and thermoelectric figures of merit diverge substantially due to systematic variation in 4f-shell occupancy across the lanthanide series [1]. Curie temperatures span nearly two orders of magnitude: GdN orders ferromagnetically at 58–75 K, DyN at ~26 K, HoN at ~18 K, while ErN orders at only ~5–6.3 K—a differentiation that is decisive for low-temperature magnetocaloric and spintronic devices where the operational temperature window must match the magnetic transition [2]. Optical absorption edges likewise vary dramatically: experimentally determined energy gaps place DyN at 2.60–2.90 eV, ErN at 2.40–2.78 eV, and HoN at 1.70–1.88 eV [3]. Even within a single compound, ErN exhibits multiple band gaps (indirect ~0.2 eV, direct 0.98 eV at the X-point, and direct 2.41 eV at the Γ-point) whose accessibility depends on growth method, substrate, and crystallographic orientation [4][5]. Consequently, procurement specifications for a given application—whether cryocooler regenerator, thermoelectric module, or IR photonic device—must be validated against compound-specific quantitative data rather than generic REN-class assumptions.

Erbium Nitride (CAS 12020-21-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Procurement


Volumetric Heat Capacity at Liquid-Helium Temperature: ErN Outperforms Commercial Er₃Ni Regenerator Material

ErN exhibits a peak volumetric heat capacity of 507 kJ K⁻¹ m⁻³ at 4.4 K under zero applied magnetic field, which is larger than that of Er₃Ni—the commercial benchmark regenerator material currently deployed in Gifford–McMahon (GM) cryocoolers [1]. The magnetic entropy change ΔS of ErN reaches its maximum at 7.5 K and exceeds that of ErNi₂, another candidate magnetic refrigerant for cryogenic technology [1]. In a separate head-to-head study, the zero-field peak specific heat C₀(T) of ErN was confirmed to be larger than that of Er₃Ni regenerator material, and its adiabatic temperature change ΔT(T) was similar to or larger than that of ErAl₂ refrigerant candidates [2]. This volumetric heat capacity advantage directly translates to superior regenerator performance at the ~4 K operating point of GM cryocoolers, where heat capacity of the regenerator material is the limiting factor for achieving lower base temperatures.

Cryocooler regenerator Magnetocaloric Gifford-McMahon refrigeration

Thermoelectric Power Factor: ErN Thin Films Achieve 0.44 × 10⁻³ W/mK² at 486 K with Ambient Stability via AlN Capping

ErN thin films deposited under ultrahigh vacuum and capped with 3 nm AlN to confer ambient stability exhibit a Seebeck coefficient of –72.6 μV/K at 640 K and a maximum thermoelectric power factor of 0.44 × 10⁻³ W/mK² at 486 K [1]. This represents the first demonstration of ambient-stable semiconducting ErN thin films with reported thermoelectric properties. By comparison, GdN—the most extensively studied ferromagnetic semiconductor REN—has been investigated for thermoelectric transport, though power factor values vary strongly with doping and stoichiometry; DyN and HoN have only recently been evaluated computationally for thermoelectric performance, with predicted ZT values of 0.62 (DyN at 950 K) and 0.85–0.91 (HoN, ErN at 1200 K) from first-principles calculations [2]. The experimentally measured ErN power factor provides a baseline for material selection where mid-temperature (400–650 K) waste-heat harvesting is targeted, a regime where GdN's higher Curie temperature offers no advantage and may complicate magnetic contributions to transport.

Thermoelectric energy conversion Power factor Seebeck coefficient

Room-Temperature Thermal Conductivity of ErN Films: Substrate-Dependent Values as Low as 1.16 W/mK Enable Thermoelectric and Thermal Barrier Applications

At room temperature, ErN thin films exhibit a low thermal conductivity of 1.16 ± 0.15 W/mK when deposited on (001) MgO substrates and 2.0 ± 0.2 W/mK on (0001) Al₂O₃ substrates [1]. This substrate-dependent anisotropy in thermal transport is a distinctive feature for device engineering. In the broader REN family, GdN thermal conductivity has been reported in the range of ~4–8 W/mK (25–360 K range, strongly dependent on stoichiometry and crystallinity) [2], placing ErN at the lower end of REN thermal conductivity. Transition-metal nitride analogs such as ScN exhibit substantially higher thermal conductivity (reported values ~10–20 W/mK for epitaxial films), reflecting the absence of strong 4f-electron phonon scattering present in ErN. The combination of ErN's low thermal conductivity with its moderately high electrical conductivity (carrier concentration ~10²⁰–10²¹ cm⁻³) yields a thermoelectrically favorable trade-off between electrical and thermal transport.

Thermal conductivity Thermal barrier coating Substrate engineering

Curie Temperature of ErN (5–6.3 K) Defines an Ultra-Low-Temperature Ferromagnetic Operating Window Distinct from GdN, DyN, and HoN

ErN is ferromagnetic with a Curie temperature (TC) of 6.3 ± 0.7 K as measured in stoichiometric nanocrystalline films on Si with GaN passivation [1]. Earlier bulk measurements compiled across the literature place ErN TC between 3.4 and 6 K [2]. This positions ErN at the extreme low-temperature end of the ferromagnetic REN series: NdN (TC ~28 K), GdN (TC ~58–75 K), TbN (TC ~42 K), DyN (TC ~26 K), and HoN (TC ~18 K) all order at significantly higher temperatures [3]. The systematic proportionality between TC and the de Gennes factor (ξ = (g−1)²J(J+1)) across the REN series confirms that ErN's low TC is an intrinsic consequence of its 4f-electron configuration and not a defect-mediated artifact [3]. For spintronic devices requiring a ferromagnetic semiconductor with a well-defined ordering transition in the liquid-helium temperature range—such as spin superlattices or magnetic tunnel junctions operating at ~4–6 K—ErN is the only REN candidate with TC in this window.

Ferromagnetic semiconductor Curie temperature Spintronics

Direct Bandgap of 0.98 eV at the X-Point Enables ErN for Infrared Photonic Devices Distinct from Wider-Gap DyN and HoN

Photoluminescence spectroscopy of sublimation-grown ErN crystals reveals a minimum direct bandgap of 0.98 eV at the X-point of the Brillouin zone, with two valence bands separated by approximately 0.37 eV [1]. A second direct gap of 2.41 eV is observed at the Γ-point from ultraviolet PL measurements [2]. The 0.98 eV direct gap falls within the near-infrared (NIR) spectral region (~1265 nm), making ErN a candidate for IR photonic devices and detectors. By contrast, experimentally determined optical absorption edges for related RENs place DyN at 2.60–2.90 eV (blue-violet region) and HoN at 1.70–1.88 eV (red region) [3], while ScN exhibits a much wider indirect gap of ~0.9–1.3 eV with a direct gap exceeding 2 eV [4]. The ErN 0.98 eV direct transition is thus the lowest-energy direct gap experimentally confirmed among the heavy REN series, uniquely positioning ErN for NIR device integration where DyN and HoN would require higher-energy excitation.

Infrared photonics Direct bandgap Optoelectronic devices

Lattice-Matched Integration of ErN with III-Nitride Semiconductors: ErN/GaN Solid-Solution Alloys for 1.54 μm Fiber-Optic and Retina-Safe Emission

ErN can be incorporated into III-nitride semiconductors such as GaN to form solid-solution alloys (ErₓGa₁₋ₓN), which have been studied extensively for solid-state lasers, optical amplifiers, and light-emitting devices operating at the retina-safe and fiber-optic communication wavelength of 1.54 μm [1]. This wavelength corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ intra-4f transition of Er³⁺ ions and is uniquely accessible via erbium doping—a functional capability not replicated by any other rare-earth nitride (GdN, DyN, HoN, or ScN) owing to the specific energy-level structure of the Er³⁺ 4f¹¹ configuration [2]. The rocksalt structure and lattice constant of ErN (4.853 Å) are sufficiently compatible with cubic III-nitride phases to enable heteroepitaxial integration, and ErN has been demonstrated as a buffer layer to enhance III-nitride growth quality on silicon substrates [3]. Unlike Er-doping of GaN—which faces solubility limits (~1–2 at.%) and introduces strain-induced defects due to the large Er–Ga atomic size mismatch—ErN/GaN heterostructures and alloys offer a pathway to higher effective erbium concentrations without phase segregation [2].

III-nitride integration Solid-solution alloy Erbium luminescence

Erbium Nitride (CAS 12020-21-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Second-Stage Regenerator Material for 4 K Gifford–McMahon Cryocoolers

ErN is quantitatively validated as a superior regenerator material for GM cryocoolers operating near 4.2 K (liquid-helium temperature). Its peak volumetric heat capacity of 507 kJ K⁻¹ m⁻³ at 4.4 K exceeds that of the commercial incumbent Er₃Ni, directly translating to higher regenerator efficiency at the cold stage [1]. The magnetic entropy change ΔS of ErN peaks at 7.5 K—higher than ErNi₂—and the adiabatic temperature change is comparable to or larger than that of ErAl₂ refrigerant candidates [1][2]. Procurement specifications should target stoichiometric ErN (Er:N ratio 1:1 to 1:1.2), synthesized by hot isostatic pressing or carbothermic reduction, with validation of heat capacity peak position and magnitude via low-temperature calorimetry.

Mid-Temperature Thermoelectric Energy Harvesting Modules (400–650 K)

ErN thin films capped with 3 nm AlN for ambient stability deliver an experimental thermoelectric power factor of 0.44 × 10⁻³ W/mK² at 486 K and a Seebeck coefficient of –72.6 μV/K at 640 K [3]. Combined with room-temperature thermal conductivity as low as 1.16 W/mK on MgO substrates [4], ErN provides a thermoelectrically favorable material platform for waste-heat recovery in the 400–650 K range. Compared to the only other experimentally characterized ferromagnetic REN semiconductor (GdN), ErN offers 3–7× lower thermal conductivity. Procurement should specify substrate type ((001) MgO for lowest κ), AlN capping integrity, and carrier concentration in the 10²⁰–10²¹ cm⁻³ range.

Ferromagnetic Semiconductor for Ultra-Low-Temperature Spintronic Devices (≤6 K)

With a Curie temperature of 6.3 ± 0.7 K [5], ErN is the only ferromagnetic rare-earth nitride whose magnetic ordering temperature aligns with liquid-helium cryogenics. This enables spin superlattices, magnetic tunnel junctions, and spin-injection devices operating at ~4–6 K without the need for sub-Kelvin refrigeration that would be required by higher-TC analogs. ErN films can be grown with (111) and (002) orientations on sapphire and MgO substrates with sharp, abrupt interfaces [3], and can be protected from oxidation by GaN or AlN capping layers [5]. Procurement for spintronic research should require stoichiometric films with verified ferromagnetic transition via SQUID magnetometry and capping layer integrity confirmed by XPS or RBS.

Near-Infrared Photonic Devices and III-Nitride Heterostructures for 1.54 μm Emission

ErN's experimentally confirmed direct bandgap of 0.98 eV at the X-point [6] enables NIR absorption and emission in the ~1.2–1.3 μm range, while its incorporation into GaN as ErₓGa₁₋ₓN solid-solution alloys provides access to the technologically critical 1.54 μm Er³⁺ intra-4f emission for fiber-optic communications and retina-safe applications [3]. Unlike dilute Er-doping of GaN—limited to ~1–2 at.% Er solubility—ErN/GaN heterostructures can achieve higher effective erbium concentration without phase segregation [6]. Procurement for optoelectronic R&D should specify crystal orientation ((100)-oriented ErN for III-nitride integration), lattice constant verification at 4.853 Å via XRD, and PL verification of both the 0.98 eV and 2.41 eV direct transitions.

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